3-Bromocyclopentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSPEDOPWWKUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493037 | |
| Record name | 3-Bromocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227763-92-0 | |
| Record name | 3-Bromocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromocyclopentan 1 Ol and Its Stereoisomers
Regioselective Synthesis Strategies for 3-Bromocyclopentan-1-ol
Regioselectivity in the synthesis of this compound is paramount to ensure the bromine and hydroxyl groups are positioned at the desired 1 and 3 positions of the cyclopentane (B165970) ring.
The direct bromination of cyclopentanol (B49286) can be controlled to yield this compound by employing specific brominating agents under carefully managed conditions. Reagents such as hydrobromic acid (HBr) can be used for this transformation. Another common method involves the use of phosphorus tribromide (PBr₃) to convert cyclopentanol to bromocyclopentane (B41573). chegg.comlookchem.com The reaction with PBr₃ typically occurs at low temperatures (0-5 °C) to control reactivity. lookchem.com
N-Bromosuccinimide (NBS) is another key reagent for the selective bromination of organic compounds. researchgate.netorganic-chemistry.org While often used for allylic or benzylic bromination in the presence of a radical initiator, its reactivity can be tailored for other bromination reactions under different conditions. chegg.comdokumen.pub For instance, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org
| Reagent | Conditions | Product |
| Hydrobromic acid (HBr) | Heating/Reflux | This compound |
| Phosphorus tribromide (PBr₃) | 0-5 °C | Bromocyclopentane |
| N-Bromosuccinimide (NBS) | Varied, can be used with catalysts | Regioselective bromination |
This table summarizes common reagents for the controlled bromination of cyclopentanols.
The ring-opening of cyclopentene (B43876) derivatives, particularly epoxides, provides a reliable route to this compound. The reaction of cyclopentene oxide with a bromine source, such as hydrobromic acid or a chiral organoborane reagent, can yield the desired bromohydrin. The regioselectivity of this reaction is influenced by the reaction mechanism and the nature of the bromine source.
For example, the asymmetric ring opening of meso-cyclopentene oxide using chiral organoborane reagents like diisopinocampheylboron bromide (dIpc₂BBr) can produce enantiomerically enriched 2-bromocyclopentan-1-ol. researchgate.net This highlights the potential to control both regio- and stereoselectivity. The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack.
A common and effective strategy for introducing a bromine atom involves the nucleophilic substitution of a leaving group on the cyclopentane ring with bromide ions. Activating the hydroxyl group of a cyclopentanol derivative by converting it into a good leaving group, such as a tosylate or mesylate, facilitates this Sₙ2 reaction.
This method is advantageous as it allows for the use of readily available starting materials and offers good control over the position of the bromine atom. The stereochemistry of the reaction typically proceeds with inversion of configuration at the carbon center bearing the leaving group. The efficiency of the substitution can be optimized by adjusting reaction parameters such as the solvent and the nature of the bromide salt used.
Deoxygenative halogenation offers a direct method to convert a carbonyl group or a hydroxyl group into a halide. nih.govcas.cnresearchgate.net An efficient system for the deoxygenative halogenation of alcohols utilizes triphenylphosphine (B44618) (Ph₃P) in combination with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) (BrCH₂CH₂Br). cas.cnresearchgate.net This method is effective for a wide range of alcohols, including secondary alcohols like those found in cyclopentanol derivatives. cas.cnresearchgate.net The reaction proceeds under mild conditions and allows for the conversion of the hydroxyl group to a bromine atom. researchgate.net
Another approach involves the indium(III) hydroxide-catalyzed deoxygenative halogenation of carbonyl compounds using chlorodimethylsilane. nih.gov While this specific example leads to chlorination, the methodology highlights the potential for similar transformations to introduce bromine. nih.gov
Diastereoselective and Enantioselective Synthesis of this compound
Achieving high levels of diastereoselectivity and enantioselectivity is crucial for the synthesis of specific stereoisomers of this compound, which are often required as building blocks in the synthesis of complex chiral molecules. rrscientific.comrusschembull.ruosi.lv
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis to achieve high levels of diastereoselectivity. researchgate.netnih.govsit.edu.cn
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a cyclopentane precursor. For instance, a chiral oxazolidinone, derived from a readily available amino alcohol, can be used to direct the stereoselective introduction of substituents onto the cyclopentane ring. wikipedia.orgnih.gov The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face, thus leading to a high diastereomeric excess. nih.gov The development of novel chiral auxiliaries that are not derived from natural amino acids offers further opportunities to tailor structural properties for specific asymmetric processes. nih.gov
| Approach | Key Feature | Outcome |
| Chiral Auxiliary | Temporary incorporation of a chiral group | High diastereoselectivity |
| Asymmetric Ring Opening | Use of chiral reagents (e.g., organoboranes) | Enantiomerically enriched products |
This table outlines key strategies for the stereoselective synthesis of this compound isomers.
Asymmetric Catalysis in Carbon-Bromine and Carbon-Oxygen Bond Formation
The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. chiralpedia.com Asymmetric catalysis, which utilizes chiral catalysts to produce a desired stereoisomer, has emerged as a powerful tool for creating stereogenic centers with high efficiency and selectivity. chiralpedia.comnih.gov In the context of this compound, asymmetric catalysis can be applied to the formation of both the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds, thereby controlling the absolute configuration of the final product.
Recent progress in this area includes the use of transition metal catalysts with chiral ligands. nih.govnih.gov These catalytic systems can facilitate the enantioselective addition of bromine and a hydroxyl group across a double bond or the substitution of a leaving group with bromide or hydroxide (B78521) in a stereocontrolled manner. For instance, rhodium-based catalysts have been investigated for their ability to promote asymmetric carbon-carbon and carbon-heteroatom bond formations. scholaris.cacsic.es The development of bifunctional catalysts, which can activate both the electrophile and the nucleophile, has also shown promise in achieving high levels of enantioselectivity in such transformations. nih.gov
Biocatalysis, employing enzymes such as halohydrin dehalogenases and cytochrome P450 monooxygenases, offers a green and highly selective alternative for the synthesis of enantiopure halohydrins. unipd.it These enzymatic methods operate under mild conditions and can provide access to specific stereoisomers that are challenging to obtain through traditional chemical synthesis. unipd.it For example, a cascade reaction involving a P450 enzyme for hydroxylation and a halohydrin dehalogenase for enantioselective dehalogenation has been developed for the synthesis of optically active β-haloalcohols with excellent enantiomeric excess (98–99% ee). unipd.it
Stereocontrolled Functionalization of Cyclopentene Precursors
Cyclopentene and its derivatives serve as readily available starting materials for the synthesis of this compound. The stereochemical outcome of the addition of bromine and a hydroxyl group across the double bond of cyclopentene can be controlled to yield specific diastereomers and enantiomers.
The reaction of cyclopentene with a source of electrophilic bromine (like Br₂) in the presence of water leads to the formation of a bromohydrin. quora.compearson.com The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by a water molecule in an anti-addition fashion, typically resulting in the trans-isomer. quora.com To achieve enantioselectivity in this process, chiral reagents or catalysts can be employed. For instance, the use of N-bromosuccinimide (NBS) in the presence of a chiral catalyst can facilitate the asymmetric bromination of the double bond. smolecule.com
Furthermore, the stereochemistry of existing functional groups on a substituted cyclopentene precursor can direct the approach of the incoming reagents, a concept known as substrate-controlled diastereoselection. nih.gov This strategy is particularly useful for the synthesis of specific diastereomers of this compound.
| Precursor | Reagents | Key Strategy | Product Stereochemistry |
| Cyclopentene | Br₂, H₂O | Anti-addition | trans-3-Bromocyclopentan-1-ol |
| Cyclopentene | NBS, Chiral Catalyst | Asymmetric Bromination | Enantiomerically enriched this compound |
| Substituted Cyclopentene | Various | Substrate-controlled diastereoselection | Specific diastereomers |
Enantioselective Ring-Opening of Epoxides leading to Bromohydrins
The enantioselective ring-opening of meso-epoxides is a powerful and well-established strategy for the synthesis of enantiomerically enriched 1,2-halohydrins. researchgate.net Cyclopentene oxide, a meso-compound, can be desymmetrized by nucleophilic attack with a bromide source in the presence of a chiral catalyst. thieme-connect.com This approach allows for the creation of two adjacent stereocenters with high enantioselectivity.
Various catalytic systems have been developed for this purpose, including those based on chromium-salen complexes and chiral Brønsted acids. mdpi.com For example, the use of B-halodiisopinocampheylboranes has been shown to cleave cyclohexene (B86901) oxide to give 1,2-halohydrins with good enantiomeric excess, and similar principles can be applied to cyclopentene oxide. researchgate.net A study on the asymmetric ring-opening of meso-epoxides using terpenyl-based organoborane reagents demonstrated that the enantioselectivity is highly dependent on the substrate, with meso-cyclopentene oxide yielding the corresponding bromohydrin with significant enantiomeric excess. researchgate.net The choice of the chiral ligand and the reaction conditions are critical for achieving high yields and enantioselectivities. researchgate.netrsc.org
| Epoxide | Catalyst/Reagent | Outcome |
| Cyclopentene Oxide (meso) | Chiral Cr-salen complex | Enantiomerically enriched trans-2-bromocyclopentanol |
| Cyclopentene Oxide (meso) | B-Bromodiisopinocampheylborane | Enantiomerically enriched trans-2-bromocyclopentanol |
| Cyclopentene Oxide (meso) | Terpenyl-based organoborane | Substrate-dependent enantioselectivity |
Novel and Sustainable Synthetic Routes for this compound
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. imist.ma This has led to the exploration of novel synthetic routes for this compound that adhere to the principles of green chemistry and utilize innovative technologies like flow chemistry.
Green Chemistry Principles in Bromocyclopentanol Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.maskpharmteco.com In the context of this compound synthesis, this can be achieved through several strategies:
Use of Safer Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as water or supercritical fluids. quora.com The use of biocatalysts also aligns with this principle as they operate in aqueous media under mild conditions. unipd.ituniovi.es
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. imist.ma
Catalysis: Utilizing catalytic methods, both chemical and biological, to reduce the amount of reagents needed and minimize waste generation. chiralpedia.com
Energy Efficiency: Employing methods that require less energy, such as microwave-assisted synthesis, which can often lead to shorter reaction times and higher yields. researchgate.net
Recent research has highlighted the potential of deep eutectic solvents (DESs) as sustainable reaction media for various organic transformations, including the synthesis of related compounds like atenolol, which involves epoxide intermediates. mdpi.com These solvents are biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components. mdpi.com
Exploration of Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scalability. syrris.comgoflow.athelgroup.com The synthesis of this compound and its intermediates can be adapted to a continuous flow setup.
For instance, the bromination of cyclopentene or the ring-opening of cyclopentene oxide can be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. goflow.athelgroup.com This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. goflow.at The integration of in-line purification and analysis techniques can further streamline the synthesis process, making it more efficient and cost-effective. syrris.com The development of automated flow chemistry systems allows for rapid reaction optimization and the generation of compound libraries for screening purposes. syrris.com
Elucidating Reactivity and Mechanistic Pathways of 3 Bromocyclopentan 1 Ol
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in 3-bromocyclopentan-1-ol, being a good leaving group, makes the C3 carbon susceptible to attack by nucleophiles. These reactions can proceed through different mechanisms, each with distinct stereochemical outcomes and product profiles.
The stereochemistry of the cyclopentane (B165970) ring significantly influences whether a nucleophilic substitution reaction proceeds via an S(_N)1 or S(_N)2 pathway.
S(_N)2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at that center. For an S(_N)2 reaction to occur efficiently, the electrophilic carbon must be sterically accessible. libretexts.org In the case of this compound, a strong nucleophile and a polar aprotic solvent would favor this pathway. The approach of the nucleophile would be hindered to some extent by the cyclopentane ring structure.
S(_N)1 Pathway : This two-step mechanism involves the formation of a carbocation intermediate after the departure of the bromide ion. This pathway is favored by polar protic solvents and weaker nucleophiles. scribd.com The secondary carbocation formed from this compound is relatively stable. Once the carbocation is formed, the nucleophile can attack from either face of the planar intermediate, leading to a mixture of retention and inversion products, often resulting in racemization if the starting material is chiral. thieme-connect.de The stability of the carbocation is a key factor, and secondary carbocations are more stable than primary ones, making the S(_N)1 route plausible. libretexts.org
The choice between S(_N)1 and S(_N)2 mechanisms can be influenced by the specific stereoisomer of this compound used and the reaction conditions.
The proximate arrangement of the hydroxyl and bromo groups in this compound allows for the possibility of intramolecular reactions.
Intramolecular Cyclization : Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile. This can lead to an intramolecular S(_N)2 reaction, where the alkoxide attacks the carbon bearing the bromine, resulting in the formation of a bicyclic ether. The feasibility and stereochemical outcome of such a cyclization would be highly dependent on the relative stereochemistry of the hydroxyl and bromo substituents, as they need to adopt a suitable conformation for the backside attack to occur.
Ring-Contraction Reactions : While less common for this specific substrate, ring-contraction reactions can occur in related systems, often proceeding through a concerted mechanism or involving the formation of a bridged intermediate. Such a rearrangement in this compound would lead to the formation of a cyclobutane (B1203170) derivative, but this is generally a less favored pathway.
This compound can react with a wide array of external nucleophiles to yield a variety of substituted cyclopentanol (B49286) derivatives. bakhtiniada.ru
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) | Diols, Ethers |
| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | Amino alcohols |
| Sulfur | Hydrosulfide (SH⁻), Thiolates (RS⁻) | Thioalcohols, Thioethers |
| Carbon | Cyanide (CN⁻), Grignard reagents (RMgX) | Cyano alcohols, Alkylated alcohols |
Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
These reactions are fundamental in synthetic organic chemistry for introducing new functional groups and building more complex molecular architectures. The choice of nucleophile and reaction conditions will determine the predominant reaction pathway (S(_N)1 vs. S(_N)2) and the resulting product distribution. libretexts.org
Elimination Reactions Leading to Cyclopentene (B43876) Derivatives
In the presence of a base, this compound can undergo elimination reactions to form cyclopentene derivatives. The hydroxyl group's presence can influence the regioselectivity of this reaction.
E2 Mechanism : This bimolecular elimination is a one-step process that requires an anti-periplanar arrangement between a proton on a beta-carbon and the leaving group (bromine). The strength of the base is a crucial factor, with strong, bulky bases favoring the E2 pathway. edubull.com In this compound, there are two beta-carbons from which a proton can be abstracted, potentially leading to a mixture of cyclopentene isomers. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product, which would be cyclopent-2-en-1-ol. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product), which would be cyclopent-3-en-1-ol.
E1 Mechanism : This unimolecular elimination proceeds through the same carbocation intermediate as the S(_N)1 reaction. libretexts.org After the carbocation is formed, a weak base can abstract a proton from an adjacent carbon to form the double bond. Similar to the E2 reaction, the E1 mechanism also generally follows Zaitsev's rule, favoring the formation of the most stable alkene. libretexts.org
Nucleophilic substitution and elimination reactions are often in competition with each other. libretexts.orglibretexts.org Several factors influence which pathway will predominate:
Nature of the Nucleophile/Base : Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻) favor S(_N)2 reactions. Strong, sterically hindered bases (e.g., tert-butoxide) favor E2 elimination. libretexts.org Strong, unhindered bases (e.g., ethoxide) can lead to a mixture of S(_N)2 and E2 products. youtube.com
Reaction Temperature : Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. youtube.com
Solvent : Polar aprotic solvents favor S(_N)2 reactions, while polar protic solvents favor S(_N)1 and E1 reactions.
For this compound, a secondary alkyl halide, the competition between these pathways is particularly relevant. For instance, reaction with a strong, non-bulky base like sodium ethoxide in ethanol (B145695) would likely yield a mixture of the S(_N)2 product (3-ethoxycyclopentan-1-ol) and the E2 product (cyclopent-2-en-1-ol). libretexts.orgyoutube.com Using a bulky base like potassium tert-butoxide would shift the major product towards the E2 elimination product. libretexts.org
| Reagent/Condition | Favored Pathway | Major Product(s) |
| Strong, non-bulky nucleophile (e.g., NaI) | S(_N)2 | 3-iodocyclopentan-1-ol |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Cyclopent-2-en-1-ol (Zaitsev) |
| Weak nucleophile/weak base in polar protic solvent (e.g., CH₃OH, heat) | S(_N)1 / E1 | Mixture of 3-methoxycyclopentan-1-ol (B3127729) and cyclopent-2-en-1-ol |
Table 2: Competition Between Substitution and Elimination
Transformations of the Hydroxyl Group in this compound
The hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, esterification, etherification, and activation for nucleophilic substitution. These reactions are crucial for the synthesis of more complex molecules.
Selective Oxidation and Reduction Reactions
The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 3-bromocyclopentanone (B8241564), without affecting the carbon-bromine bond. nih.govchemspider.com This transformation can be achieved using a variety of oxidizing agents.
Conversely, the reduction of 3-bromocyclopentanone can lead to the formation of this compound. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent. For instance, the use of certain microorganisms or specific hydride reagents can lead to the formation of specific stereoisomers of the alcohol with high enantiomeric excess. researchgate.net The use of sodium borohydride (B1222165) in methanol (B129727) is a common method for the chemoselective reduction of ketones. researchgate.net
Esterification and Etherification for Protecting Group Strategies and Further Functionalization
Esterification and etherification reactions are commonly employed to protect the hydroxyl group of this compound during subsequent synthetic steps. This is particularly important when the planned reactions are incompatible with a free hydroxyl group, such as in Grignard reactions. leah4sci.com
Esterification: The hydroxyl group can be converted into an ester by reacting it with an acylating agent. sit.edu.cn This not only protects the alcohol but can also introduce new functionalities into the molecule. The choice of acylating agent and reaction conditions can influence the efficiency of the esterification process.
Etherification: The formation of an ether from the hydroxyl group is another effective protecting group strategy. For example, the synthesis of 2-(3-Bromophenoxy)cyclopentan-1-ol involves the formation of an ether linkage, which increases the molecule's lipophilicity.
The following table provides examples of protecting groups that can be introduced via esterification and etherification:
| Reaction Type | Protecting Group | Reagent Example |
| Esterification | Acetate | Acetic anhydride |
| Etherification | Silyl ether | Trimethylsilyl chloride |
| Etherification | Benzyl ether | Benzyl bromide |
Activation and Subsequent Nucleophilic Displacement of the Hydroxyl Moiety
The hydroxyl group is a poor leaving group. Therefore, it must be activated before it can be displaced by a nucleophile in a substitution reaction. pearson.com This activation is typically achieved by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.
Once activated, the hydroxyl moiety can be displaced by a variety of nucleophiles. The stereochemistry of the substitution reaction (SN1 or SN2) depends on several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent used. libretexts.orglibretexts.org For a secondary carbon, as in this compound, both SN1 and SN2 pathways are possible. libretexts.org
Organometallic Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond in this compound is a key site for organometallic reactions, enabling the formation of new carbon-carbon bonds.
Formation and Reactivity of Grignard Reagents and Organolithium Species
Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent can, in principle, form a Grignard reagent. leah4sci.combyjus.commasterorganicchemistry.com However, the presence of the acidic hydroxyl group would lead to the destruction of the Grignard reagent through protonolysis. leah4sci.commasterorganicchemistry.com Therefore, it is necessary to protect the hydroxyl group before attempting to form the Grignard reagent. leah4sci.com Once the protected Grignard reagent is formed, it can act as a potent nucleophile, reacting with a variety of electrophiles such as aldehydes, ketones, and esters. byjus.comlibretexts.orgyoutube.com
Organolithium Species: Similar to Grignard reagents, organolithium reagents are powerful nucleophiles and strong bases. wikipedia.org The formation of an organolithium species from this compound would also require prior protection of the hydroxyl group. These reagents are highly reactive and can participate in a wide range of synthetic transformations. wikipedia.org
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. These reactions typically employ a transition metal catalyst, most commonly palladium. numberanalytics.comwikipedia.org
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org A protected form of this compound could potentially be coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.govrsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgnih.govlibretexts.org A protected derivative of this compound could serve as the halide component in a Heck reaction, reacting with an alkene to introduce a new substituent. mdpi.com
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov A protected this compound could be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org
Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organohalide. numberanalytics.comwikipedia.orgresearchgate.netjk-sci.com After protecting the hydroxyl group and converting the bromo-substituent into an organozinc species, this derivative of this compound could participate in a Negishi coupling.
The following table summarizes these cross-coupling reactions:
| Reaction Name | Coupling Partners | Catalyst System |
| Suzuki | Organoboron compound + Organohalide | Palladium catalyst + Base wikipedia.org |
| Heck | Unsaturated halide + Alkene | Palladium catalyst + Base organic-chemistry.org |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst + Copper(I) co-catalyst wikipedia.org |
| Negishi | Organozinc compound + Organohalide | Palladium or Nickel catalyst numberanalytics.comwikipedia.org |
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound are susceptible to various rearrangement reactions, which are fundamental in organic synthesis for constructing complex molecular architectures. These rearrangements often involve significant alterations to the carbon skeleton, providing pathways to strained ring systems or functionally dense molecules. The specific course of these reactions is dictated by the nature of the substrate, the reaction conditions, and the intermediates formed, such as carbanions, enolates, or carbocations. Two prominent classes of these transformations are Favorskii-type rearrangements of its carbonyl derivatives and carbocation rearrangements initiated from the alcohol or its esters.
Favorskii-Type Rearrangements with Carbonyl Precursors
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, which typically results in a rearranged carboxylic acid derivative. wikipedia.orgddugu.ac.in For this to occur with a derivative of this compound, the alcohol functionality must first be oxidized to a ketone, yielding 3-bromocyclopentanone. This α-halo ketone is a prime substrate for the Favorskii rearrangement and related transformations.
The generally accepted mechanism for the Favorskii rearrangement involves the formation of an enolate on the side of the ketone opposite the halogen atom. wikipedia.org This enolate then undergoes intramolecular nucleophilic attack to displace the bromide, forming a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgmsu.edu Subsequent attack by a nucleophile, such as a hydroxide or alkoxide ion, on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. wikipedia.orgddugu.ac.in This ring-opening occurs in a manner that generates the more stable carbanion, which is then protonated by the solvent to yield the final product. wikipedia.org In the case of cyclic α-halo ketones like 3-bromocyclopentanone, this process results in a ring contraction. wikipedia.org
The treatment of 3-bromocyclopentanone with a base like sodium hydroxide would thus be expected to yield a cyclobutanecarboxylic acid. If an alkoxide base is used, the corresponding ester is formed. organic-chemistry.org The reaction is a powerful method for synthesizing four-membered ring systems, which can be challenging to prepare via other routes.
Research has shown that variations of this rearrangement can lead to other interesting structures. For instance, intramolecular cyclization of trisubstituted cyclopentane carboxylates bearing a leaving group can lead to the formation of bicyclo[2.1.0]pentane (housane) derivatives. researchgate.net These reactions, while not strictly following the classical Favorskii pathway, share the common theme of an intramolecular cyclization driven by a base, leading to a strained bicyclic system.
Table 1: Favorskii-Type Rearrangement of 3-Bromocyclopentanone
| Reactant | Base | Nucleophile/Solvent | Major Product | Reference |
| 3-Bromocyclopentanone | Sodium Hydroxide (NaOH) | Water (H₂O) | Cyclobutanecarboxylic acid | wikipedia.org |
| 3-Bromocyclopentanone | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Methyl cyclobutanecarboxylate | ddugu.ac.in |
| 3-Bromocyclopentanone | Amine (R₂NH) | Inert Solvent | Cyclobutanecarboxamide | ddugu.ac.in |
Carbocation Rearrangements
Carbocation rearrangements are common in reactions involving carbocation intermediates, such as S_N1 and E1 reactions. libretexts.orgscribd.com These rearrangements occur when a less stable carbocation can rearrange to a more stable one through the migration of a neighboring group, typically a hydrogen atom (hydride shift) or an alkyl group (alkyl shift). libretexts.org The driving force for this process is the increased stability of the resulting carbocation (tertiary > secondary > primary). uoanbar.edu.iq
Derivatives of this compound can generate carbocations under various conditions. For example, treatment of this compound with a strong acid protonates the hydroxyl group, converting it into a good leaving group (water). scribd.com Subsequent loss of water generates a secondary carbocation at the C-1 position.
Once formed, this secondary carbocation (I) can undergo a 1,2-hydride shift. A hydrogen atom from an adjacent carbon (C-2 or C-5) can migrate with its pair of electrons to the positively charged carbon. A hydride shift from C-2 would result in a different secondary carbocation (II). However, if a hydride shift occurs from C-3, it would place the positive charge on the carbon bearing the bromine atom, which is generally unfavorable. A more complex rearrangement could also occur, potentially leading to ring contraction or expansion, although simple hydride shifts are more common. vdoc.pub
For example, in a solvolysis reaction (e.g., in ethanol), the initially formed secondary carbocation (I) could be trapped by the solvent to give 1-ethoxy-3-bromocyclopentane. However, if it rearranges to carbocation (II) via a hydride shift, subsequent trapping by the solvent would lead to the isomeric product, 1-ethoxy-2-bromocyclopentane. These rearrangements often result in a mixture of products, with the major product arising from the most stable carbocation intermediate. libretexts.org182.160.97
Table 2: Potential Carbocation Rearrangements of 3-Bromocyclopentyl Cation
| Starting Material | Reaction Condition | Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Product(s) | Reference(s) |
| This compound | Strong Acid (e.g., H₂SO₄) | 3-Bromocyclopentyl cation (at C-1) (I) | 1,2-Hydride Shift | 2-Bromocyclopentyl cation (at C-1) (II) | Mixture including 3-bromocyclopentene (B1599834) and 2-bromocyclopentene | libretexts.org182.160.97 |
| 3-Bromocyclopentyl tosylate | Solvolysis (e.g., in Ethanol) | 3-Bromocyclopentyl cation (at C-1) (I) | 1,2-Hydride Shift | 2-Bromocyclopentyl cation (at C-1) (II) | Mixture of 1-ethoxy-3-bromocyclopentane and 1-ethoxy-2-bromocyclopentane | libretexts.orgscribd.com |
Strategic Utility of 3 Bromocyclopentan 1 Ol As a Versatile Synthetic Building Block
Precursor in Complex Natural Product Total Synthesis
The cyclopentane (B165970) motif is a core structural feature in numerous biologically active natural products. Consequently, functionalized cyclopentane derivatives like 3-bromocyclopentan-1-ol are crucial starting materials for their synthesis.
The presence of two distinct functional groups—a secondary alcohol and a bromo group—allows for selective and sequential reactions, making this compound an ideal precursor for creating highly substituted cyclopentane rings. The hydroxyl group can be protected or oxidized, while the bromine atom can be displaced via nucleophilic substitution or participate in carbon-carbon bond-forming reactions.
This strategic potential is highlighted by the use of related bromocyclopentane (B41573) structures in the synthesis of complex molecules. For example, cyclopentyl bromides have been utilized in SN2 reactions to synthesize carbocyclic nucleoside analogues, which are important therapeutic agents. uni-hamburg.de Furthermore, derivatives such as 3-bromocyclopentane-1,2-dione enolates have been shown to participate in palladium and copper-catalyzed Sonogashira cross-coupling reactions to form C-C bonds, a fundamental step in building complex molecular skeletons. mdpi.com The ability to form Grignard reagents from related bromocyclopentanes further illustrates their utility in constructing larger molecular frameworks. lookchem.compearson.com
A significant application of functionalized bromocyclopentanes lies in their use in annulation reactions to build fused ring systems. Derivatives of this compound, such as the corresponding ketone 3-bromocyclopentan-1-one, serve as precursors to highly reactive intermediates. nih.govacs.org For instance, in the presence of a base, α-bromoketones can generate oxyallyl cations in situ. acs.org
These cations are powerful electrophiles that can participate in cycloaddition reactions. In a notable example, oxyallyl cations generated from 2-bromocyclopentan-1-one (an isomer of the target's derivative) react with 2-vinylindoles in a [4+3] cycloaddition. acs.orgscribd.com This reaction efficiently constructs complex, seven-membered cyclohepta[b]indole scaffolds, which are present in various natural products. acs.org The reaction proceeds under mild conditions and with high diastereoselectivity, demonstrating the power of this methodology for creating stereocontrolled polycyclic systems. acs.org
| Reaction Type | Precursor Derivative | Reactive Intermediate | Product Scaffold | Reference |
| [4+3] Cycloaddition | 2-Bromocyclopentan-1-one | Oxyallyl Cation | Cyclohepta[b]indole | acs.org |
| Sonogashira Coupling | 3-Bromocyclopentane-1,2-dione | Enolate | Alkynyl-substituted cyclopentane | mdpi.com |
| Nucleophilic Substitution | 1-Bromocyclopentan | - | Carbocyclic Nucleoside Analogue | uni-hamburg.de |
Intermediate in the Synthesis of Advanced Organic Materials
While specific applications of this compound in the synthesis of advanced organic materials are not extensively documented in dedicated studies, its bifunctional nature suggests potential utility. The hydroxyl and bromo groups offer two points for polymerization or for grafting onto polymer backbones. For instance, related functionalized monomers are used to create materials with specific properties, such as polypyrrole films for electrocatalysis or ion sensing. researchgate.net The structural elements of this compound make it a candidate for developing new monomers for polyesters or polyethers with pendant reactive bromine groups, which could be used for post-polymerization modification.
Building Block for Chiral Ligands and Catalysts
Asymmetric synthesis is critical in the production of enantiopure pharmaceuticals and fine chemicals, relying heavily on the availability of effective chiral ligands and catalysts. sigmaaldrich.com this compound is a chiral molecule, and its enantiomerically pure forms, such as (1R,3S)-3-bromocyclopentan-1-ol, are valuable starting materials for synthesizing new chiral ligands.
The cyclopentane scaffold provides a rigid backbone, which is often desirable for creating an effective chiral environment. The hydroxyl group can act as a coordinating group to a metal center or as a handle for further synthetic elaboration, while the bromine atom can be substituted to introduce other coordinating moieties. For example, substitution of the bromine with an amino group can lead to aminocyclopentanols, a class of compounds known to have applications as chiral auxiliaries and as potential enzyme inhibitors or receptor modulators.
Scaffold for the Development of Novel Organic Reactions and Methodologies
The development of new synthetic methods is a cornerstone of chemical research. This compound and its close derivatives serve as testbeds and scaffolds for creating novel organic reactions. As detailed previously (Section 4.1.2), the use of its ketone derivative to generate oxyallyl cations for [4+3] cycloadditions is a prime example of methodological innovation. acs.org This strategy provides a new, efficient route to polycyclic indole (B1671886) derivatives that were previously challenging to synthesize. acs.org Such research expands the synthetic chemist's toolkit, enabling the construction of complex molecules with greater efficiency and selectivity.
Utility in the Synthesis of Agrochemical and Industrial Chemical Intermediates
This compound is recognized as a key intermediate in the chemical industry. Its unique structure and reactivity are leveraged in the manufacturing of various specialty chemicals, including active ingredients for agrochemicals and pharmaceuticals. lookchem.com In the agrochemical sector, it functions as a precursor for developing new pesticides and herbicides. Similarly, in the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs). lookchem.com The compound's ability to undergo diverse chemical transformations makes it a versatile building block for creating the complex molecular structures required in these fields.
| Industry | Role of this compound | Reference |
| Pharmaceutical Industry | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). | lookchem.com |
| Agrochemical Industry | Precursor for the development of new pesticides and herbicides. | lookchem.com |
| Chemical Manufacturing | Building block for the production of various specialty chemicals. |
Contribution to the Synthesis of Heterocyclic Compounds and Non-Natural Amino Acids
This compound is a bifunctional molecule whose stereochemistry and reactive centers—a secondary alcohol and a bromine atom—make it a valuable starting material for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of substituted cyclopentane rings, which are key structural motifs in various bioactive molecules. The strategic placement of the hydroxyl and bromo substituents allows for a range of chemical transformations, positioning it as a versatile building block in synthetic organic chemistry. Specifically, this compound serves as a potent precursor for the synthesis of various heterocyclic compounds and non-natural amino acids, which are of significant interest in medicinal chemistry and drug design. nih.govmdpi.com
The inherent reactivity of this compound lies in the ability of the hydroxyl group to act as an internal nucleophile (or be converted into one) and the bromine atom to function as a leaving group. This "3-halo alcohol" arrangement is a classic setup for intramolecular cyclization reactions, typically proceeding through nucleophilic substitution to form five-membered rings. msu.edu
Synthesis of Heterocyclic Compounds
The synthesis of five-membered heterocyclic compounds is a common application of 3-halo alcohols like this compound. msu.edu The intramolecular reaction is generally favored due to the formation of a thermodynamically stable five-membered ring. The most direct application involves the synthesis of oxygen-containing heterocycles.
Oxygen-Containing Heterocycles: By treating this compound with a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon atom bearing the bromine, leading to an intramolecular Williamson ether synthesis. This reaction yields a bicyclic ether, specifically a substituted oxolane. The stereochemistry of the starting material will dictate the stereochemistry of the resulting bicyclic product.
Sulfur and Nitrogen-Containing Heterocycles: The synthetic utility of this compound extends beyond oxygenated heterocycles. The hydroxyl group can be chemically modified to introduce other heteroatoms, thereby opening pathways to a wider variety of heterocyclic systems. For instance, conversion of the alcohol to a thiol (e.g., via a Mitsunobu reaction with thioacetic acid followed by hydrolysis) would produce 3-bromocyclopentan-1-thiol. Subsequent base-induced intramolecular cyclization would yield a bicyclic thioether (a thiolane derivative). msu.edu
Similarly, converting the alcohol to an amine function (e.g., through oxidation to a ketone, reductive amination, or Mitsunobu reaction with an azide (B81097) followed by reduction) furnishes a 3-bromo-1-aminocyclopentane derivative. This intermediate can then cyclize to form a bicyclic amine, a pyrrolidine (B122466) derivative. msu.edu
The following table summarizes the potential heterocyclic systems that can be derived from this compound.
| Starting Material Precursor | Key Transformation | Resulting Heterocyclic System |
| This compound | Intramolecular Williamson Ether Synthesis | Substituted Oxolane |
| 3-Bromocyclopentan-1-thiol | Intramolecular Thioether Formation | Substituted Thiolane |
| 3-Bromo-1-aminocyclopentane | Intramolecular Amine Alkylation | Substituted Pyrrolidine |
Synthesis of Non-Natural Amino Acids
Non-natural amino acids, particularly those with conformationally restricted structures, are highly sought-after building blocks for peptidomimetics in drug discovery. nih.gov They are used to create peptides and proteins with enhanced stability, specific conformations, and novel functions. researchgate.netcaltech.edu The cyclopentane scaffold of this compound provides an excellent framework for creating constrained, non-natural amino acids.
The synthesis of a non-natural amino acid from this precursor involves the strategic introduction of an amine group and a carboxylic acid group onto the cyclopentane ring. The existing bromine and hydroxyl groups serve as handles for these transformations. One plausible synthetic pathway could involve the following key steps:
Introduction of the Amine Functionality: The bromine atom at the C-3 position can be displaced by an azide nucleophile (e.g., using sodium azide) via an SN2 reaction. The resulting 3-azidocyclopentan-1-ol can then be carried forward.
Oxidation of the Alcohol: The secondary alcohol at the C-1 position can be oxidized to a ketone using standard oxidizing agents (e.g., PCC, Swern oxidation). This yields 3-azidocyclopentan-1-one.
Introduction of the Carboxylic Acid Functionality: A cyano group, a precursor to the carboxylic acid, can be introduced at the C-1 position. This can be achieved through various methods, such as the Strecker amino acid synthesis or by forming a cyanohydrin followed by further manipulation.
Final Transformations: The azide group is then reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction), and the cyano group is hydrolyzed to a carboxylic acid.
This sequence of reactions would result in the formation of a 3-aminocyclopentane-1-carboxylic acid, a non-natural, cyclic α-amino acid. The stereochemistry of the final product can be controlled by selecting the appropriate stereoisomer of the starting this compound and by controlling the stereochemistry of the newly formed chiral centers during the synthesis.
The following table outlines a potential synthetic route from this compound to a non-natural amino acid.
| Step | Intermediate Compound | Key Reagents/Reaction | Functional Group Transformation |
| 1 | 3-Azidocyclopentan-1-ol | Sodium Azide (NaN₃) | Bromide → Azide |
| 2 | 3-Azidocyclopentan-1-one | PCC or Swern Oxidation | Alcohol → Ketone |
| 3 | 1-Amino-3-azidocyclopentane-1-carbonitrile | KCN, NH₄Cl (Strecker) | Ketone → α-Aminonitrile |
| 4 | 1,3-Diaminocyclopentane-1-carboxylic acid | H₂, Pd/C; then Acid Hydrolysis | Azide → Amine; Nitrile → Carboxylic Acid; Imine → Amine |
This strategic use of this compound highlights its role as a versatile building block for accessing complex and valuable molecules like heterocyclic compounds and non-natural amino acids, which are pivotal in the fields of organic synthesis and medicinal chemistry.
Advanced Theoretical and Computational Investigations of 3 Bromocyclopentan 1 Ol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic structure of 3-bromocyclopentan-1-ol, which in turn governs its reactivity. Methods like DFT are used to calculate molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations help in identifying the most electron-rich and electron-poor regions of the molecule, which are indicative of its nucleophilic and electrophilic sites, respectively.
The presence of the electronegative bromine and oxygen atoms significantly polarizes the molecule. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, while the oxygen of the hydroxyl group is a nucleophilic center. The hydroxyl group can also act as a proton donor.
Computational studies can also quantify reactivity indices such as chemical hardness, softness, and electrophilicity. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offer a quantitative measure of the molecule's reactivity and can be correlated with experimental observations.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the reaction pathways of this compound. By calculating the potential energy surface for a given reaction, researchers can identify the transition state structures and determine the activation energies. This information is crucial for understanding the reaction mechanism and predicting reaction rates.
For instance, in nucleophilic substitution reactions involving this compound, computational models can distinguish between SN1 and SN2 pathways. The steric hindrance around the reaction center, influenced by the cyclopentane (B165970) ring's conformation, can be modeled to predict which pathway is favored. The bromine at the 3-position can create a hindered transition state, potentially favoring an SN1 mechanism involving a carbocation intermediate over a concerted SN2 mechanism, especially with bulky reactants.
DFT calculations are commonly employed to model these transition states and predict regioselectivity. Solvent effects, which can significantly influence reaction pathways, can also be incorporated into these models using techniques like the polarizable continuum model (PCM).
Prediction of Stereoselectivity and Regioselectivity in Reactions via Computational Methods
Computational methods have become increasingly important in predicting the stereoselectivity and regioselectivity of organic reactions. rsc.orgnih.gov For reactions involving this compound, these predictions are vital for designing synthetic routes that yield the desired stereoisomer.
The prediction of regio- and site-selectivity relies on identifying the most reactive sites in a molecule. nih.gov This can be achieved by analyzing the molecule's electronic structure and steric environment. nih.gov For example, in reactions where multiple C-H bonds could be functionalized, computational models can predict which position is most likely to react. nih.gov
In the context of this compound, computational models can predict whether a reaction will occur at the carbon bearing the bromine, the carbon with the hydroxyl group, or another position on the cyclopentane ring. These predictions are often based on calculated activation barriers for the different possible reaction pathways.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Intramolecular interactions play a significant role in determining the preferred conformation and reactivity of this compound. The most prominent of these is the potential for intramolecular hydrogen bonding between the hydroxyl group (as a donor) and the bromine atom (as an acceptor).
While O-H···Br-C intramolecular hydrogen bonds have been proposed in similar systems like trans-2-bromocyclohexan-1-ol, their existence in 2-bromocyclopentan-1-ol conformers has been questioned. scielo.org.mx Computational studies are essential for evaluating the strength and geometric characteristics of such weak interactions. These calculations can determine whether the geometry of the molecule allows for a favorable hydrogen bond to form and can quantify the energetic stabilization it provides.
The analysis of these interactions often involves examining the electron density distribution, for example, using the Atoms in Molecules (AIM) theory, to identify bond critical points that are characteristic of hydrogen or halogen bonds. The presence and strength of these intramolecular forces can influence the relative stability of different conformers and affect the molecule's reactivity by altering the accessibility of reactive sites.
Future Directions and Emerging Research Avenues for 3 Bromocyclopentan 1 Ol Chemistry
Development of Novel, Highly Stereoselective Transformations
The presence of two stereocenters in 3-bromocyclopentan-1-ol makes the development of stereoselective transformations a paramount goal. Future research will likely focus on creating new catalytic systems that can control the stereochemical outcome of reactions at both the hydroxyl and bromine-bearing carbons.
Key research objectives in this area include:
Catalyst-Controlled Stereoinversion: Designing catalysts that can selectively invert the stereochemistry at either C1 (hydroxyl) or C3 (bromo) would provide access to all four possible diastereomers from a single starting isomer. This would be highly valuable for creating diverse stereochemical libraries for drug discovery.
Enantioselective Functionalization: Developing methods for the enantioselective functionalization of the cyclopentane (B165970) ring, while preserving or altering the existing stereocenters, will be crucial. This could involve chiral catalysts that direct the addition of nucleophiles or electrophiles to specific positions with high fidelity.
Asymmetric Ring-Opening of Precursors: Research into the asymmetric ring-opening of meso-epoxides, such as cyclopentene (B43876) oxide, using chiral organoborane reagents can yield enantiomerically enriched bromohydrins like 2-bromocyclopentan-1-ol. researchgate.net Future work could adapt these methods for the synthesis of specific stereoisomers of this compound.
Expansion into Sustainable and Biocatalytic Synthesis
The principles of green chemistry are increasingly influencing synthetic route design, and the synthesis of this compound and its derivatives is no exception. srce.hrresearchgate.net A significant future direction is the integration of biocatalysis to create more sustainable and efficient synthetic processes. rsc.orgmanchester.ac.uk
Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. srce.hrresearchgate.net Haloalkane dehalogenases (HLDs), for instance, are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. muni.cz Research is ongoing to use these enzymes for the desymmetrization of prochiral dihaloalkanes to produce enantiopure haloalcohols. rug.nl This approach could be a powerful strategy for accessing specific enantiomers of brominated cyclopentanols. rug.nlrug.nl
Future research in this area will likely involve:
Enzyme Screening and Engineering: Identifying and engineering novel haloalkane dehalogenases or other enzymes with high activity and selectivity towards precursors of this compound. scispace.com
Tandem Biocatalytic Reactions: Designing multi-enzyme cascade reactions where a substrate is converted through several steps in a single pot to the desired product, increasing efficiency and reducing purification steps. bohrium.com
Immobilized Enzyme Technology: The use of immobilized enzymes in continuous flow reactors can enhance catalyst stability and reusability, making the process more economically viable and scalable for industrial applications. manchester.ac.uk
| Biocatalytic Approach | Enzyme Class | Potential Application to this compound Chemistry | Key Advantages |
| Desymmetrization | Haloalkane Dehalogenases (HLDs) | Synthesis of enantiopure bromocyclopentanol precursors from prochiral dibromides. muni.czrug.nl | High enantioselectivity, mild reaction conditions. |
| Kinetic Resolution | Lipases, Esterases | Separation of racemic mixtures of this compound by selective esterification of one enantiomer. | Access to both enantiomers, broad substrate scope. |
| Oxidation/Reduction | Alcohol Dehydrogenases (ADHs) | Stereoselective oxidation of the hydroxyl group or reduction of a precursor ketone (3-bromocyclopentanone). | High stereocontrol, use of renewable cofactors. |
Exploration of New Reactivity Modes and Synthetic Equivalents
The unique arrangement of the hydroxyl and bromo substituents in this compound allows for a variety of chemical transformations. Future research will aim to uncover novel reactivity patterns and utilize the molecule as a synthon for various cyclopentanoid structures.
Emerging areas of exploration include:
Intramolecular Cyclizations: The proximity of the hydroxyl and bromo groups facilitates intramolecular reactions to form bicyclic ethers or other constrained ring systems. The study of these reactions under various conditions could lead to the discovery of new molecular scaffolds.
Generation of Reactive Intermediates: Oxidation of this compound to 3-bromocyclopentanone (B8241564) provides a precursor for the generation of reactive intermediates like oxyallyl cations. These can then participate in cycloaddition reactions to construct larger, more complex molecules.
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. mdpi.com Future work will likely explore the use of novel catalysts to expand the scope and efficiency of these transformations.
Use as a Cyclopentenyl Precursor: Elimination reactions can convert this compound into cyclopentenol (B8032323) derivatives, which are themselves versatile intermediates in organic synthesis. nih.gov
Application in Cutting-Edge Materials Science
The rigid cyclopentane core of this compound makes it an interesting building block for materials science applications. While this area is less explored, there is significant potential for future research.
Potential applications in materials science include:
Liquid Crystals: The defined stereochemistry and rigid structure of derivatives of this compound could be exploited in the synthesis of novel liquid crystalline materials with specific optical and electronic properties.
Functional Polymers: Incorporation of the this compound motif into polymer backbones or as pendant groups could impart unique properties such as altered thermal stability, specific recognition capabilities, or enhanced chirality.
Electrocatalytic Materials: Modified electrodes containing polypyrrole films derived from related functionalized monomers have been used for the electrocatalytic reduction of bromocyclopentane (B41573). researchgate.net This suggests that functionalized polymers incorporating the this compound structure could be developed for sensing or catalytic applications.
Integration with Automated Synthesis and Machine Learning Approaches for Reaction Discovery and Optimization
The convergence of synthetic chemistry with automation and artificial intelligence is set to revolutionize how molecules are made and discovered. ucla.edu this compound and its derivatives are ideal candidates for exploration using these modern tools.
Future research will benefit from:
Automated Synthesis Platforms: Robotic systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal parameters for the synthesis and transformation of this compound derivatives. nih.gov
Retrosynthesis Software: AI-powered tools like SYNTHIA™ can analyze complex target molecules and propose novel and efficient synthetic routes starting from commercially available materials, including this compound. synthiaonline.comsynthiaonline.comsigmaaldrich.com This can accelerate the design of synthetic pathways to new pharmaceuticals and materials. digitalchemistry.aibitesizebio.com
Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations, identify potential side reactions, and even suggest entirely new reactions. ucla.edunih.gov Applying these models to the chemistry of this compound could uncover unexpected reactivity and lead to the discovery of novel compounds.
| Technology | Application in this compound Chemistry | Potential Impact |
| Automated Synthesis Robots | High-throughput screening of reaction conditions, catalyst optimization, and library synthesis. nih.gov | Accelerated discovery of new reactions and optimization of existing ones. |
| Retrosynthesis Software (e.g., SYNTHIA™) | Design of novel and efficient synthetic routes to complex targets using this compound as a building block. synthiaonline.comsynthiaonline.com | Reduced time and cost for synthesis planning, generation of new intellectual property. sigmaaldrich.com |
| Machine Learning Models | Prediction of reaction outcomes, identification of new reactivity patterns, and in silico screening of virtual compound libraries. ucla.edunih.gov | More efficient exploration of chemical space and discovery of molecules with desired properties. |
Q & A
Basic: What are the optimal synthetic routes for 3-Bromocyclopentan-1-ol in laboratory settings?
Methodological Answer:
this compound can be synthesized via bromination of cyclopentanol using hydrobromic acid (HBr) under controlled conditions. Alternative routes include nucleophilic substitution of cyclopentanol derivatives (e.g., tosylates or mesylates) with bromide ions. For example, describes analogous methods for synthesizing 3-(Benzyloxy)cyclopentan-1-ol via substitution reactions with benzyl bromide and NaOH, highlighting the importance of optimizing catalysts (e.g., phase-transfer catalysts) and reaction parameters (temperature, solvent polarity) . further supports bromination strategies for similar alcohols, such as 5-bromopentan-1-ol, using bromovaleric acid as a precursor .
Basic: How can researchers characterize and confirm the structure of this compound?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques :
- NMR Spectroscopy : H and C NMR can identify the hydroxyl (-OH) proton (δ ~1.5–2.5 ppm) and bromine-substituted carbon (δ ~30–40 ppm). provides NMR data for 5-bromopentan-1-ol (δ 3.66 ppm for -CHOH, δ 1.94–1.48 ppm for alkyl chain protons), which can be adapted for cyclopentanol derivatives .
- Mass Spectrometry (MS) : Molecular ion peaks (M) and fragmentation patterns validate molecular weight (e.g., 179.04 g/mol for CHBrO).
- Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm) and C-Br bonds (~500–600 cm).
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
this compound should be stored in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis. and emphasize avoiding moisture and light exposure, as brominated alcohols are prone to decomposition under acidic or basic conditions . Stability studies should include periodic HPLC or TLC analysis to monitor purity degradation.
Advanced: How do reaction conditions (solvent, catalyst) lead to contradictions in reported yields or product distributions?
Methodological Answer:
Contradictions often arise from steric effects (cyclopentane ring rigidity) and solvent polarity . For example:
- Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in substitution reactions, while protic solvents (e.g., ethanol) may promote side reactions like elimination .
- Catalysts (e.g., NaHCO vs. KCO) can alter reaction kinetics. notes that NaOH in benzyl bromide reactions improves yields by deprotonating intermediates, but excess base may hydrolyze the product . underscores the need for rigorous documentation of reaction parameters to resolve discrepancies .
Advanced: What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?
Methodological Answer:
The steric environment of the cyclopentane ring directs substitution. Bromine at the 3-position creates a hindered transition state, favoring SN1 mechanisms (carbocation intermediates) over SN2 in bulky systems. observes similar trends in benzyloxy-substituted cyclopentanols, where bulky substituents slow down bimolecular pathways . Computational studies (e.g., DFT) can model transition states to predict regioselectivity, as seen in ’s analysis of brominated spiro compounds .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can map energy profiles for bromine displacement or oxidation reactions. For instance:
- Modeling the activation energy for SN2 substitution at the 3-position versus 1-position.
- Predicting stereochemical outcomes in chiral derivatives (e.g., ’s cyclopentanol-based chiral amines) .
- Solvent effects can be simulated using polarizable continuum models (PCM). demonstrates this approach for brominated heterocycles .
Advanced: What are the emerging applications of this compound in medicinal chemistry?
Methodological Answer:
this compound serves as a precursor for bioactive molecules :
- Chiral intermediates : Used in synthesizing aminocyclopentanols (e.g., ’s (1S,3R)-3-aminocyclopentan-1-ol), which show potential as enzyme inhibitors or receptor modulators .
- Prodrug development : Bromine’s leaving-group ability facilitates conjugation with pharmacophores. highlights similar strategies for 3-(3-bromophenyl)propan-1-ol derivatives in antiparasitic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
